sodium;9H-fluoren-9-ide

Description

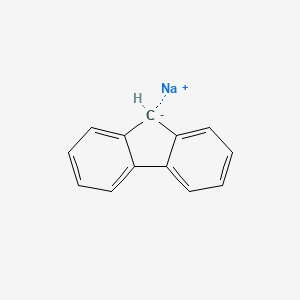

Sodium 9H-fluoren-9-ide is an organosodium compound derived from the deprotonation of 9H-fluorene, a polycyclic aromatic hydrocarbon. The fluorenide anion features a delocalized negative charge across the fluorenyl system, rendering it a strong base and nucleophile. This compound is widely utilized in organic synthesis, particularly in reductive coupling reactions and as a precursor for generating complex fluorenyl derivatives. For instance, it participates in the formation of α-aminophosphonic acids via reactions with formaldehyde and phosphorus trichloride . Its structural and electronic properties also make it valuable in materials science, such as in the development of spiro compounds and electroluminescent devices .

Properties

CAS No. |

3531-83-7 |

|---|---|

Molecular Formula |

C13H9Na |

Molecular Weight |

188.20 g/mol |

IUPAC Name |

sodium;9H-fluoren-9-ide |

InChI |

InChI=1S/C13H9.Na/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |

InChI Key |

HATJEFSJJJVAOG-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Na+] |

Origin of Product |

United States |

Preparation Methods

Direct Metallation of Fluorene with Sodium Metal

The most straightforward method for synthesizing sodium 9H-fluoren-9-ide involves the direct reaction of fluorene with elemental sodium in an aprotic solvent. Fluorene’s weakly acidic C9-hydrogen (pKₐ ≈ 22.6 in DMSO) enables deprotonation by strong bases such as sodium metal.

Reaction Conditions and Mechanism

In a typical procedure, fluorene is dissolved in anhydrous dioxane or tetrahydrofuran (THF) under an inert atmosphere. Sodium metal is added in stoichiometric amounts, and the mixture is refluxed until the reaction completes (6–12 hours). The process generates hydrogen gas as a byproduct:

$$

\text{C}{13}\text{H}{10} + \text{Na} \rightarrow \text{C}{13}\text{H}9^-\text{Na}^+ + \frac{1}{2}\text{H}_2 \uparrow

$$

The reaction’s progress is monitored by the appearance of an intense orange coloration, characteristic of the fluorenyl anion.

Optimization Insights

- Solvent Choice : Dioxane and THF are preferred due to their ability to solubilize both fluorene and sodium while stabilizing the ionic product.

- Temperature : Reflux conditions (80–100°C) accelerate the reaction but require careful moisture exclusion.

- Yield : Near-quantitative yields are achievable under optimized conditions, though isolation often involves precipitation via hydrocarbon solvents (e.g., hexane).

Deprotonation Using Sodium Hydride

An alternative approach employs sodium hydride (NaH) as a stronger base (pKₐ ≈ 35–40), which efficiently abstracts the C9-hydrogen even at milder temperatures.

Protocol and Considerations

Fluorene is suspended in dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the gradual addition of NaH. The exothermic reaction proceeds rapidly at room temperature:

$$

\text{C}{13}\text{H}{10} + \text{NaH} \rightarrow \text{C}{13}\text{H}9^-\text{Na}^+ + \text{H}_2 \uparrow

$$

This method avoids the handling risks associated with elemental sodium and is scalable for industrial applications.

Advantages Over Direct Metallation

Comparative Analysis of Synthesis Methods

The table below summarizes the key parameters for both methods:

| Parameter | Direct Metallation (Na) | NaH Deprotonation |

|---|---|---|

| Base | Sodium metal | Sodium hydride |

| Solvent | Dioxane, THF | DMF, DMSO |

| Temperature | 80–100°C (reflux) | 20–25°C (room temperature) |

| Reaction Time | 6–12 hours | 1–2 hours |

| Yield | >95% | >90% |

| Safety Considerations | Pyrophoric sodium handling | Exothermic reaction control |

Purification and Characterization

Isolation Techniques

The sodium 9H-fluoren-9-ide product is typically isolated by precipitating it from nonpolar solvents. For instance, adding hexane to the reaction mixture causes the ionic compound to separate as a bright orange solid, which is then filtered under inert conditions.

Spectroscopic Confirmation

- UV-Vis Spectroscopy : The fluorenyl anion exhibits a strong absorption band at λₘₐₓ ≈ 450 nm, consistent with its aromatic conjugation.

- ¹H NMR : Complete disappearance of the C9-H proton signal (δ ≈ 4.3 ppm in fluorene) confirms deprotonation.

- Elemental Analysis : Carbon and sodium content align with the theoretical formula (C: 83.0%, Na: 12.2%).

Applications and Reactivity

Sodium 9H-fluoren-9-ide is widely utilized as:

- Organometallic Reagent : Participates in nucleophilic aromatic substitutions and coupling reactions.

- Ligand Precursor : Forms complexes with transition metals, enhancing catalytic activity in polymerization processes.

- Strong Base : Deprotonates substrates with pKₐ < 25 in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Sodium;9H-fluoren-9-ide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-fluorenone.

Substitution: The fluorenide anion can participate in nucleophilic substitution reactions.

Addition: It can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite in an acidic environment can oxidize this compound to 9-fluorenone.

Substitution: Reactions with alkyl halides or acyl halides under basic conditions can lead to substituted fluorenes.

Addition: Electrophiles such as carbon dioxide or aldehydes can react with this compound to form carboxylated or hydroxylated products.

Major Products Formed

Oxidation: 9-fluorenone

Substitution: Various substituted fluorenes

Addition: Carboxylated or hydroxylated fluorenes

Scientific Research Applications

Sodium 9H-fluoren-9-ide (C13H9Na) is a chemical compound with diverse applications in scientific research, particularly in organic chemistry. It is used in chemical reactions and has significant applications in various fields.

Properties

- Structure Sodium 9H-fluoren-9-ide comprises a fluoren-9-ide moiety associated with a sodium cation .

Applications

Although the provided search results do not offer extensive details on the applications of Sodium 9H-fluoren-9-ide, its use as a reagent and intermediate can be inferred from its chemical properties and the contexts in which similar compounds are employed.

- Synthesis of complex molecules Grignard reagents and similar compounds are essential for carbon-carbon bond formation in organic synthesis.

- Antimicrobial applications 2-[2-(9H-Fluoren-9-ylidenehydrazin-1-yl]-1,3-thiazole derivatives have been synthesized and evaluated for antimicrobial activity .

- Titration indicator Octyl-p-nitrobenzyliminotetrazoline, related to imide compounds, acts as a self-indicator in titrations with sodium methoxide .

- Precipitation reagents Organic compounds have been used as reagents for the qualitative identification of sulfonic acids .

- Hydrogels Hydrogels have found use in wound healing, contact lenses, tissue engineering, 3D bioprinting, and biosensors .

Case Studies

Specific case studies on the application of Sodium 9H-fluoren-9-ide were not found in the provided search results. However, the general applications of related compounds and reagents indicate potential areas of use:

- Catalysis: Sodium acetate has been used as a catalyst in reactions .

- Photoinitiators: Iodonium salts have found industrial application as photoinitiators for cationic photopolymerizations, which are of great practical interest due to their applicability for the curing of coatings and printing inks, and for photoresist technology used in lithography .

- Antimicrobial Hydrogels: Hydrogels comprising PVA/PA/GL exhibited strong antimicrobial activity against E. coli and Bacillus subtilis, forming distinct inhibition zones due to the acidic nature of PA, which disrupts bacterial membranes .

- Wound healing: Hydrogels have been used for wound healing .

- Fluorinating reagent: Iodine pentafluoride is used as an industrial fluorinating reagent .

Mechanism of Action

The mechanism of action of sodium;9H-fluoren-9-ide involves its ability to act as a nucleophile due to the negative charge on the fluorenide anion. This allows it to attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Dianionic vs. Neutral Systems

The dianionic species (E)-9,9’-(diazene-1,2-diyl)bis(9H-fluoren-9-ide), derived from sodium 9H-fluoren-9-ide, exhibits distinct structural differences compared to neutral azines (e.g., flu=N–N=flu). Key bond lengths highlight these variations:

| Bond Type | Dianion (Å) | Neutral Azine (Å) |

|---|---|---|

| N–N Bond | 1.456–1.532 | 1.361–1.384 |

| C–N Bond | 1.335–1.456 | 1.299–1.335 |

The elongated N–N and C–N bonds in the dianion reflect charge delocalization and reduced bond order, contrasting with the shorter, more rigid bonds in neutral azines. This structural flexibility enhances the dianion’s reactivity in redox and coupling reactions .

Alkali and Alkaline Earth Metal Salts

Sodium 9H-fluoren-9-ide is part of a broader class of fluorenide salts. Comparisons with other metal derivatives reveal significant differences:

| Property | Sodium 9H-Fluoren-9-ide | Barium Di(9H-Fluoren-9-ide) |

|---|---|---|

| Metal Ion Charge | +1 | +2 |

| Solubility | High in polar solvents | Low (typical for Ba²⁺ salts) |

| Reactivity | Strong nucleophile | Less reactive, stable solid |

The sodium salt’s higher solubility and reactivity make it preferable for solution-phase synthesis, whereas the barium derivative may serve as a stable intermediate in solid-state reactions .

Fluorenyl Derivatives: Carbamates and Acids

Sodium 9H-fluoren-9-ide is a precursor to diverse fluorenyl compounds, such as:

- (9H-Fluoren-9-yl)methyl carbamates : Used as protecting groups in peptide synthesis (e.g., (9H-fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate, CAS 127903-20-2) .

- 9-Fluoreneacetic acid : A carboxylic acid derivative (CAS 6284-80-6) with applications in supramolecular chemistry and biomaterials. Unlike the ionic sodium fluorenide, this compound exhibits acidic properties (pKa ~4.5), enabling its use in pH-responsive systems .

Reactivity in Organic Transformations

Sodium 9H-fluoren-9-ide facilitates unique reactions compared to other fluorenyl intermediates:

- Dearomatization : Unlike 9H-fluoren-9-ols, which undergo hypervalent iodine-mediated dearomatization to form spiro compounds, the sodium salt participates in nucleophilic substitutions and redox reactions due to its strong basicity .

- Phosphonic Acid Synthesis: Reacts with urea derivatives to generate α-aminophosphonic acids, a pathway less accessible to neutral fluorenyl compounds .

Tables

Table 1: Bond Length Comparisons

| Compound Type | N–N Bond (Å) | C–N Bond (Å) |

|---|---|---|

| Dianion (Fluorenide) | 1.456–1.532 | 1.335–1.456 |

| Neutral Azine | 1.361–1.384 | 1.299–1.335 |

Table 2: Metal Salt Properties

| Property | Sodium Salt | Barium Salt |

|---|---|---|

| Solubility | High in THF, DMSO | Insoluble in most solvents |

| Typical Use | Solution-phase synthesis | Solid-state intermediates |

Data from

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium 9H-fluoren-9-ide, and how can purity be assessed?

- Methodology : Sodium 9H-fluoren-9-ide is typically synthesized via deprotonation of 9H-fluorene using sodium hydride or sodium amide in anhydrous solvents like THF or DMF. Purity assessment involves:

- NMR spectroscopy (¹H/¹³C) to confirm absence of protonated impurities.

- Elemental analysis to validate stoichiometry.

- X-ray crystallography for structural confirmation (if single crystals are obtainable) .

- Experimental Design : Ensure inert atmosphere (argon/glovebox) to prevent oxidation. Monitor reaction progress via TLC or in situ quenching with D₂O for NMR analysis.

Q. What spectroscopic techniques are essential for characterizing sodium 9H-fluoren-9-ide?

- Key Techniques :

- FT-IR : Identify characteristic C–H and C–C stretching modes of the fluorenyl anion.

- UV-Vis : Monitor electronic transitions in solution (e.g., λmax ~ 300–350 nm for aromatic systems).

- Mass Spectrometry (ESI or MALDI) : Confirm molecular ion peaks and isotopic patterns .

Q. How to design a controlled experiment to study the reactivity of sodium 9H-fluoren-9-ide?

- Variables :

- Independent : Solvent polarity, counterion (Na⁺ vs. other alkali metals), temperature.

- Dependent : Reaction yield, product selectivity (e.g., in alkylation or arylation reactions).

Advanced Research Questions

Q. How to address discrepancies between experimental spectroscopic data and computational predictions for sodium 9H-fluoren-9-ide?

- Troubleshooting Steps :

- Verify computational parameters (e.g., basis sets, solvation models) and recalibrate using benchmark systems.

- Re-examine experimental conditions (e.g., solvent dielectric effects on NMR shifts).

- Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Q. How to refine the crystal structure of sodium 9H-fluoren-9-ide using SHELX programs?

- Workflow :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron source) to ensure data completeness (>95%).

- Structure Solution : Employ SHELXD for dual-space methods or direct methods for small molecules.

- Refinement : Apply SHELXL with anisotropic displacement parameters and restraints for disordered solvent molecules .

Q. What strategies resolve conflicting data in reaction mechanisms involving sodium 9H-fluoren-9-ide?

- Approaches :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protonated substrates to identify rate-determining steps.

- In Situ Monitoring : Use low-temperature NMR or IR to trap intermediates.

- Computational Validation : Perform DFT-based transition-state analysis to reconcile experimental vs. theoretical activation energies .

Literature and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.